molecular formula C10H6FN3O4 B2469658 1-(4-Fluoro-phenyl)-1h-[1,2,3]triazole-4,5-dicarboxylic acid CAS No. 1259063-76-7

1-(4-Fluoro-phenyl)-1h-[1,2,3]triazole-4,5-dicarboxylic acid

Cat. No.: B2469658
CAS No.: 1259063-76-7
M. Wt: 251.173
InChI Key: JSBRFNDIYDNYBY-UHFFFAOYSA-N
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Description

1-(4-Fluoro-phenyl)-1h-[1,2,3]triazole-4,5-dicarboxylic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluoro-substituted phenyl group and two carboxylic acid groups attached to the triazole ring

Preparation Methods

The synthesis of 1-(4-Fluoro-phenyl)-1h-[1,2,3]triazole-4,5-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of an azide with an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is typically carried out in the presence of a copper catalyst under mild conditions.

Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of different solvents, catalysts, and reaction temperatures to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1-(4-Fluoro-phenyl)-1h-[1,2,3]triazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

1-(4-Fluoro-phenyl)-1h-[1,2,3]triazole-4,5-dicarboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Due to its biological activities, this compound is being explored for its therapeutic potential in treating various diseases.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-phenyl)-1h-[1,2,3]triazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The molecular pathways involved in its action can vary depending on the specific biological target .

Comparison with Similar Compounds

1-(4-Fluoro-phenyl)-1h-[1,2,3]triazole-4,5-dicarboxylic acid can be compared with other similar compounds, such as:

    1,2,3-Triazole-4,5-dicarboxylic acid: Lacks the fluoro-substituted phenyl group, which may result in different biological activities and reactivity.

    1-(4-Chloro-phenyl)-1h-[1,2,3]triazole-4,5-dicarboxylic acid: Similar structure but with a chloro group instead of a fluoro group, leading to different chemical and biological properties.

    1-(4-Methyl-phenyl)-1h-[1,2,3]triazole-4,5-dicarboxylic acid: Contains a methyl group instead of a fluoro group, which can affect its reactivity and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-fluorophenyl)triazole-4,5-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN3O4/c11-5-1-3-6(4-2-5)14-8(10(17)18)7(9(15)16)12-13-14/h1-4H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBRFNDIYDNYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(N=N2)C(=O)O)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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